molecular formula C15H18O3 B1209778 Loxoprofen CAS No. 68767-14-6

Loxoprofen

货号: B1209778
CAS 编号: 68767-14-6
分子量: 246.30 g/mol
InChI 键: YMBXTVYHTMGZDW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Loxoprofen undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide . The major products formed from these reactions include this compound sodium and its alcohol derivative .

科学研究应用

Pharmacological Profile

Loxoprofen sodium is a prodrug that converts into an active form in the body, providing effective pain relief with potentially fewer gastrointestinal side effects compared to traditional NSAIDs. It is primarily used for:

  • Acute Pain Management : Effective in treating acute low back pain and other musculoskeletal disorders.
  • Chronic Pain Conditions : Utilized in managing chronic inflammatory pain, such as that seen in arthritis.
  • Postoperative Pain Relief : Applied in postoperative settings to alleviate pain without significant gastrointestinal complications.

Acute Low Back Pain

A randomized controlled trial compared the efficacy of this compound (60 mg three times daily) with diclofenac (50 mg three times daily) in patients with acute low back pain. Results showed that both medications were effective, but this compound demonstrated superior tolerability, with fewer gastrointestinal adverse events reported (25.5% for this compound vs. 36.7% for diclofenac) .

Chronic Inflammatory Pain

Recent observational studies have highlighted the effectiveness of this compound sodium hydrogel patches in managing chronic inflammatory pain. In a four-week real-world study, 93.33% of patients reported effective pain relief, with only a 3.33% relapse rate after treatment cessation . The hydrogel formulation allows for localized delivery, reducing systemic side effects commonly associated with oral NSAIDs.

Upper Respiratory Infections

A study investigated the impact of this compound on recovery from naturally acquired upper respiratory infections. While the results indicated no significant difference in overall recovery time compared to placebo, certain symptoms like severe chills and arthralgia were less frequent in the initial days of treatment . This suggests potential benefits in symptom management during acute phases of respiratory illnesses.

Fixed Drug Eruption Case Study

A case report detailed a fixed drug eruption in a patient using this compound alongside other medications. This highlights the importance of monitoring for adverse reactions when this compound is used in conjunction with other drugs .

Comparative Efficacy and Safety Data

Application This compound Dosage Comparison Drug Outcome
Acute Low Back Pain60 mg t.i.dDiclofenac 50 mg t.i.dSuperior tolerability; fewer GI side effects reported .
Chronic Inflammatory PainHydrogel Patch-93.33% efficacy; low relapse rate (3.33%) post-treatment .
Upper Respiratory Infections-PlaceboNo significant difference in recovery time; reduced severity of some symptoms .
Fixed Drug Eruption--Adverse reaction noted; emphasizes need for caution .

生物活性

Loxoprofen is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. It is primarily employed in the management of pain related to musculoskeletal disorders, postoperative pain, and other inflammatory conditions. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

This compound is a prodrug that is rapidly metabolized in the body to its active form, a trans-alcohol metabolite, which acts as a potent and non-selective inhibitor of cyclooxygenases (COX-1 and COX-2) . The inhibition of these enzymes leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain.

Key Points:

  • Prodrug Form: this compound itself has minimal pharmacological activity until converted to its active metabolite.
  • COX Inhibition: The active metabolite inhibits both COX-1 (involved in normal physiological functions) and COX-2 (induced during inflammation), thereby reducing pain and inflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and high bioavailability. Below is a summary of its key pharmacokinetic parameters:

ParameterValue
Bioavailability 95%
Volume of Distribution 0.16 L/kg
Protein Binding 99% (primarily to albumin)
Half-life Approximately 6 hours
Metabolism Liver (via carbonyl reductase)
Elimination Route 50% renal, 20-30% fecal

This compound is predominantly eliminated through renal excretion, with a significant portion excreted as metabolites .

Clinical Efficacy

This compound has demonstrated significant analgesic effects in various clinical settings. A study assessing the efficacy of this compound sodium hydrogel patches (LX-P) reported that after two weeks of treatment, 93.33% of patients experienced effective pain relief from chronic inflammatory conditions .

Case Studies

  • Efficacy in Musculoskeletal Pain:
    • A cohort study involving 60 patients indicated substantial improvements in pain-related disabilities after using LX-P for two weeks. The Visual Analogue Scale (VAS) scores showed significant reductions, with over 62% reporting improvements in their condition by week four .
  • Adverse Effects:
    • A rare case report highlighted this compound-induced interstitial pneumonia in a 71-year-old woman who developed respiratory symptoms after treatment with this compound for fever. This case underscores the potential for serious adverse effects associated with this compound usage .

Safety Profile

While this compound is generally well-tolerated, it can be associated with gastrointestinal complications typical of NSAIDs, such as ulcers or bleeding. The localized application via patches may reduce systemic side effects compared to oral administration .

Summary of Adverse Events:

Adverse EventFrequency
Gastrointestinal issuesCommon
Respiratory complicationsRare
Skin reactionsOccasional

常见问题

Basic Research Question

Q: What experimental models are commonly used to evaluate the anti-inflammatory efficacy and mechanism of loxoprofen? A:

  • In vitro models : Use lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) to assess inhibition of pro-inflammatory mediators (COX-1/2, IL-1β, TNF-α) via qPCR and ELISA .
  • In vivo models : Rodent carrageenan-induced paw edema or collagen-induced arthritis to measure dose-dependent reductions in swelling and cytokine levels .
  • Key methodological controls : Include NSAID comparators (e.g., ibuprofen) and validate COX selectivity using selective inhibitors (e.g., celecoxib for COX-2) .

Advanced Research Question

Q: How can researchers resolve contradictions in clinical data regarding this compound’s impact on recovery from upper respiratory tract infections (URTIs)? A:

  • Contradiction : A 2020 RCT found this compound prolonged URTI recovery by 13 hours vs. placebo, conflicting with assumptions of symptom relief .
  • Methodological strategies :
    • Conduct meta-analyses to compare studies across populations and NSAID classes.
    • Use in vitro viral shedding assays to quantify this compound’s immunosuppressive effects (e.g., reduced IFN-γ production).
    • Design longitudinal studies with biomarkers (e.g., CRP levels) to differentiate anti-inflammatory benefits from delayed pathogen clearance .

Basic Research Question

Q: What pharmacokinetic properties of this compound must be considered when designing bioavailability studies? A:

  • Key parameters :
    • Prodrug activation : Measure conversion to active trans-alcohol metabolite via liver carbonyl reductase using LC-MS .
    • Metabolism : Monitor CYP3A4-mediated inactivation and UGT2B7 glucuronidation in hepatic microsomes .
    • Half-life : Design sampling intervals ≤75 minutes to capture rapid elimination .
  • Standard protocols : Cross-over trials with fasting/fed conditions to assess food effects on absorption .

Advanced Research Question

Q: How can Box-Behnken design (BBD) optimize this compound’s formulation for dual-release tablets? A:

  • Case study : BBD was applied to optimize immediate-release (IR)/sustained-release (SR) bilayer tablets, with factors including HPMC ratio and Eudragit RL PO concentration .
  • Methodology :
    • Define response variables (e.g., % drug release at 30 min, 2 h, and 12 h).
    • Use ANOVA to validate polynomial models and desirability functions for multi-objective optimization.
    • Confirm robustness via dissolution profile similarity tests (f2 ≥ 50) .

Basic Research Question

Q: What are the critical factors in assessing this compound’s safety profile in preclinical studies? A:

  • Toxicity endpoints :
    • Gastrointestinal ulcers in rodent models (histopathology scoring).
    • Renal toxicity via serum creatinine/BUN levels in repeat-dose studies .
  • Adverse reaction analysis : Retrospective case reviews (e.g., 21 severe reaction cases linked to CYP polymorphisms) .

Advanced Research Question

Q: How do researchers address stability challenges in this compound sodium tablet formulations, particularly degradation impurities? A:

  • Impurity profiling :
    • Stress testing under high humidity (92.5% RH) and light (4,500 lx) identifies degradation products (e.g., impurity I: 2-[(4-acetylphenyl)methyl]cyclopentanone) .
    • Compatibility studies: Use HPLC-PDA to track excipient interactions (e.g., lactose-induced Maillard reactions) .
  • Mitigation strategies : Optimize packaging with desiccants and light-resistant films .

Basic Research Question

Q: What statistical tools are essential for analyzing dose-response relationships in this compound studies? A:

  • Dose-response modeling :
    • Fit sigmoidal curves using nonlinear regression (e.g., GraphPad Prism).
    • Calculate EC50 values for COX inhibition and compare via ANOVA with Tukey post hoc tests .
  • Data validation : Ensure power analysis (≥80%) and adjust for multiple comparisons (Bonferroni correction) .

Advanced Research Question

Q: How can transcriptomic approaches elucidate this compound’s role in atherosclerosis and tumor suppression? A:

  • Transcriptomic workflows :
    • RNA-seq of endothelial cells treated with this compound to identify downregulated pro-atherogenic genes (e.g., VCAM-1) .
    • Pathway enrichment analysis (e.g., KEGG) to map NSAID effects on apoptosis/angiogenesis in cancer models .
  • Validation : siRNA knockdown of candidate targets (e.g., RANKL) in orthotopic tumor models .

属性

IUPAC Name

2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBXTVYHTMGZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045164
Record name Loxoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Loxoprofen itself is a prodrug and carries little-to-no pharmacological activity - it is rapidly metabolized to its trans-alcohol form, which is a potent and non-selective inhibitor of cyclooxygenase. Cyclooxygenase (COX) is present in 2 forms, COX-1 and COX-2, with each serving different functions. COX-1 is present in human cells and is constitutively released, performing cellular housekeeping functions such as mucus production and platelet aggregation. COX-2 is induced in human cells post-injury or due to other stimuli, is triggered to appear in large quantities at the sites of injury/stimuli, and is ultimately responsible for the mediation of inflammation and pain. Loxoprofen's active metabolite inhibits both COX isoforms, resulting in reduced expression of several mediators of pain, inflammation, and fever (e.g. prostaglandins, prostacyclin, thromboxane, etc).
Record name Loxoprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09212
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

68767-14-6, 80382-23-6
Record name Loxoprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68767-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loxoprofen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068767146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loxoprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09212
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Loxoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name loxoprofen acide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOXOPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3583H0GZAP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Loxoprofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Twenty grams of ethyl 2-[4-(1-ethoxycarbonyl-2-oxocyclopentan-1-ylmethyl)phenyl]propionate was dissolved in 30 ml of dioxane and 100 ml of 47% hydrobromic acid and the solution was refluxed for 6 hours. The reaction mixture was then extracted with ether, the extract was washed with water, dried over anhydrous sodium sulfate, and the solvent removed by distillation to give an yellow oily substance. The product was subjected to a vacuum distillation to yield 13.1 g of the desired compound as a colorless oily substance, b.p. 190°-195° C. at 0.3 mm Hg (bath temp.). The compound solidified as it was cooled to crystals, m.p. 108.5°-111° C.
Name
ethyl 2-[4-(1-ethoxycarbonyl-2-oxocyclopentan-1-ylmethyl)phenyl]propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Loxoprofen
Reactant of Route 2
Loxoprofen
Reactant of Route 3
Loxoprofen
Reactant of Route 4
Loxoprofen
Reactant of Route 5
Loxoprofen
Reactant of Route 6
Loxoprofen

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。